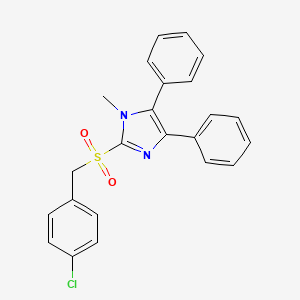

4-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone is a complex organic compound characterized by its imidazole ring and sulfone group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzyl chloride with 1-methyl-4,5-diphenyl-1H-imidazole-2-sulfonyl chloride under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity. Advanced purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The sulfone group can be further oxidized under specific conditions.

Reduction: Reduction reactions can be performed to modify the imidazole ring.

Substitution: Substitution reactions at the chloro and phenyl groups are possible.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Reduced imidazole derivatives.

Substitution: Substituted benzyl or phenyl derivatives.

Applications De Recherche Scientifique

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound are being explored, particularly in the development of new pharmaceuticals. Its structural similarity to biologically active molecules makes it a candidate for drug design.

Medicine: Potential medicinal applications include its use as an intermediate in the synthesis of therapeutic agents. Research is ongoing to determine its efficacy and safety in medical treatments.

Industry: In the industrial sector, this compound may be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mécanisme D'action

The mechanism by which 4-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone exerts its effects depends on its molecular targets and pathways. The imidazole ring can interact with various biological targets, potentially influencing biochemical pathways. Further research is needed to elucidate the exact mechanisms.

Comparaison Avec Des Composés Similaires

4-Chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl chloride

4-Chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl acetate

Uniqueness: This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity compared to similar compounds. Its sulfone group, in particular, provides enhanced stability and reactivity.

Activité Biologique

4-Chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone is a heterocyclic compound known for its diverse biological activities, particularly in the fields of infectious diseases and antipyretic applications. This article explores its biological activity through various studies, highlighting its potential as a therapeutic agent.

Chemical Structure and Properties

The compound features an imidazole ring with multiple aromatic substituents, which contribute to its biological properties. Its molecular formula is C23H19ClN2O2S with a molecular weight of approximately 422.93 g/mol. The sulfone functional group is crucial for its reactivity and interaction with biological targets.

Antimicrobial Activity

Target Pathogen: Mycobacterium tuberculosis

Recent studies have evaluated the effectiveness of this compound against Mycobacterium tuberculosis, the causative agent of tuberculosis. The compound was synthesized and tested against various strains of this pathogen, showing promising results in inhibiting bacterial growth.

Key Findings:

- Inhibition Concentration : The compound demonstrated significant inhibition of M. tuberculosis with results comparable to standard antitubercular drugs like rifampicin.

- Mechanism of Action : It is believed that the compound interferes with the replication processes of the bacteria, although the exact mechanism remains to be fully elucidated.

Antipyretic Effects

The antipyretic properties of this compound were investigated through animal models that were induced with fever. The results indicated a significant reduction in body temperature, suggesting its potential use in treating febrile conditions.

Experimental Results:

- Temperature Monitoring : Animals treated with the compound showed a marked decrease in body temperature over time compared to control groups.

- Safety Profile : The compound exhibited low toxicity levels during these experiments, indicating a favorable safety profile for further development.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone | C23H19FN2O2S | Contains fluorine; studied for similar antimicrobial activities. |

| Benzothiazole derivatives | Varies | Known for their broad-spectrum antimicrobial properties; often compared for therapeutic efficacy. |

| Imidazole-based antifungals | Varies | Explored for their antifungal activities; structurally related to this compound. |

The presence of chlorine in our compound enhances its antimicrobial activity compared to its fluorinated counterpart.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Evaluation : A study highlighted its effectiveness against various bacterial strains, demonstrating significant inhibition zones and minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- Synergistic Effects : Research indicated that when combined with other antibiotics like ciprofloxacin, the compound exhibited synergistic effects that reduced MIC values significantly, enhancing overall efficacy against resistant strains .

- Toxicity Studies : Hemolytic assays revealed that the compound has low hemolytic activity (% lysis range from 3.23% to 15.22%), suggesting it is non-toxic at therapeutic doses .

Propriétés

IUPAC Name |

2-[(4-chlorophenyl)methylsulfonyl]-1-methyl-4,5-diphenylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O2S/c1-26-22(19-10-6-3-7-11-19)21(18-8-4-2-5-9-18)25-23(26)29(27,28)16-17-12-14-20(24)15-13-17/h2-15H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZXNSWCKBWQEIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=C1S(=O)(=O)CC2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.